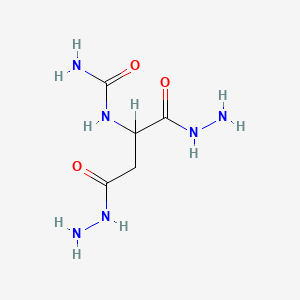

Ureidosuccinic acid dihydrazide

Description

Contextualization of Ureidosuccinic Acid Dihydrazide as a Derivative Compound

This compound is a derivative of ureidosuccinic acid, also known as N-carbamoyl-DL-aspartic acid. sigmaaldrich.comresearchgate.net Ureidosuccinic acid is a crucial intermediate in the de novo biosynthesis of pyrimidines, which are fundamental components of nucleic acids (DNA and RNA). caymanchem.comwikipedia.org It is formed in a biological pathway from the reaction of aspartate and carbamoyl (B1232498) phosphate (B84403), a reaction catalyzed by the enzyme aspartate carbamoyltransferase. caymanchem.com

The dihydrazide derivative is formed by the chemical modification of the two carboxylic acid groups of ureidosuccinic acid into hydrazide functional groups. This transformation imparts distinct chemical properties and reactivity to the molecule, making it a subject of specific academic investigation. The general synthesis of dihydrazides from dicarboxylic acids typically involves a reaction with hydrazine (B178648). sigmaaldrich.com

Key Physicochemical Properties of the Parent Compound, Ureidosuccinic Acid:

| Property | Value |

| Molecular Formula | C₅H₈N₂O₅ |

| Molecular Weight | 176.13 g/mol |

| CAS Number | 923-37-5 |

| Melting Point | ~175 °C (decomposes) |

| Synonyms | N-Carbamoyl-DL-aspartic acid, Carbamoyl aspartic acid |

This table presents data for the parent compound, Ureidosuccinic Acid. sigmaaldrich.comcaymanchem.comselleckchem.com

Historical Perspective of Relevant Dihydrazide Research

The study of dihydrazides as a class of chemical compounds has a notable history. These molecules, characterized by the presence of two hydrazide functional groups (-CONHNH₂), have been recognized for their utility as versatile chemical building blocks and cross-linking agents. Research into dihydrazides has explored their applications in various fields, including polymer chemistry, where they serve as curing agents for epoxy resins and as chain extenders in polyurethanes. sigmaaldrich.com The ability of the hydrazide groups to react with other functional groups, such as aldehydes and ketones, has made them valuable in the development of new materials and in the modification of existing polymers.

Overview of this compound in Contemporary Chemical and Biochemical Inquiry

Contemporary research on this compound has focused on its biological activities. A significant study investigated the influence of D,L-ureidosuccinic acid dihydrazide on pathogenic bacteria, specifically Pseudomonas pseudomallei and Salmonella typhimurium. The research demonstrated that the compound could decrease the in vitro multiplication rate and oxygen consumption of these bacterial strains. nih.gov

Detailed Research Findings on the Biological Effects of D,L-Ureidosuccinic Acid Dihydrazide:

| Organism | Observed Effect | Implication |

| Pseudomonas pseudomallei | - Decreased speed of multiplication- Reduced oxygen consumption- Reduced virulence- Increased susceptibility to phagocytosis | Potential as an antivirulence agent |

| Salmonella typhimurium | - Decreased speed of multiplication- Reduced oxygen consumption- Reduced virulence- Increased susceptibility to phagocytosis | Potential as an antivirulence agent |

This table summarizes the key findings from the study on the biological properties of D,L-ureidosuccinic acid dihydrazide. nih.gov

This study highlighted the potential of this compound as an antimetabolite, a substance that interferes with the normal metabolic processes of a cell. nih.gov The observed reduction in virulence and increased susceptibility to phagocytosis suggest that the compound may modulate the pathogenic properties of these bacteria. nih.gov

Rationale for Comprehensive Academic Investigation of the Chemical Compound

The existing research provides a solid rationale for a more comprehensive academic investigation of this compound. The demonstrated biological activity against pathogenic bacteria opens avenues for further research in several key areas:

Mechanism of Action: A deeper understanding of the molecular mechanisms by which this compound exerts its effects on bacteria is needed. Investigating its potential targets within the bacterial cell could lead to the development of novel antimicrobial strategies.

Structure-Activity Relationship: The synthesis and study of analogues of this compound could elucidate the specific structural features responsible for its biological activity. This could guide the design of more potent and selective compounds.

Broader Biological Screening: The compound's effects should be investigated against a wider range of microorganisms, including other pathogenic bacteria and fungi, to determine the spectrum of its activity.

Potential as a Research Tool: As a derivative of a key metabolite, this compound could be a valuable tool for probing the pyrimidine (B1678525) biosynthetic pathway and other related metabolic networks in various organisms.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37458-18-7 |

|---|---|

Molecular Formula |

C5H12N6O3 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

(1,4-dihydrazinyl-1,4-dioxobutan-2-yl)urea |

InChI |

InChI=1S/C5H12N6O3/c6-5(14)9-2(4(13)11-8)1-3(12)10-7/h2H,1,7-8H2,(H,10,12)(H,11,13)(H3,6,9,14) |

InChI Key |

ULXNFLKZMNLJAD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)NN)NC(=O)N)C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Ureidosuccinic Acid Dihydrazide

Catalytic Systems in Ureidosuccinic Acid Dihydrazide Synthesis

Catalyst Recycle and Sustainability Considerations in Laboratory Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the reduction of waste, energy consumption, and the use of hazardous substances. The synthesis of dihydrazides, including this compound, can be approached with these principles in mind through the use of recyclable catalysts and greener reaction conditions.

Traditional methods for amide and hydrazide formation often rely on stoichiometric activating agents, which generate significant waste. A greener approach involves the direct condensation of carboxylic acids with hydrazines using catalysts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For instance, solid acid catalysts like niobic acid (Nb₂O₅) have demonstrated high efficiency and reusability in the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov Such catalysts are often tolerant to water and basic amines, which is crucial in hydrazide synthesis where water is a byproduct and hydrazine (B178648) is basic. nih.gov The reusability of a niobium pentoxide nanocatalyst has been demonstrated for up to five cycles in aminolysis reactions with good performance. rsc.org

Solvent-free reaction conditions, such as mechanochemical grinding and microwave-assisted synthesis, represent significant advances in sustainable chemistry. researchgate.netresearchgate.net Grinding techniques can facilitate the direct reaction of a dicarboxylic acid with hydrazine hydrate (B1144303) in the absence of a solvent, often leading to high yields in short reaction times. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. researchgate.net These methods minimize the use of volatile organic solvents, reducing both environmental impact and purification costs.

The following table compares a hypothetical conventional synthesis with a greener, catalyst-driven approach for producing a dihydrazide, highlighting the benefits of sustainable methodologies. researchgate.net

| Parameter | Conventional Method (Ester Route) | Green Method (Direct, Catalyzed) | Improvement |

| Starting Materials | Dicarboxylic acid, Alcohol, Hydrazine Hydrate | Dicarboxylic acid, Hydrazine Hydrate | Fewer reagents |

| Catalyst | Strong acid (e.g., H₂SO₄) | Recyclable heterogeneous catalyst (e.g., Nb₂O₅) | Reduced waste, catalyst is reusable |

| Solvent | Excess alcohol, other organic solvents | Minimal or no solvent (grinding/microwave) | Reduced environmental impact |

| Reaction Steps | 2 (Esterification, Hydrazinolysis) | 1 (Direct condensation) | 50% Reduction in steps researchgate.net |

| Energy Consumption | High (prolonged heating/reflux) | Low (short reaction times) | 180-400 times less researchgate.net |

| Waste (E-factor) | High (spent catalyst, solvent, byproducts) | Low | 93.3% Reduction researchgate.net |

| Atom Economy (%) | Lower | Higher | 16.8% Increase researchgate.net |

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize yield and ensure high purity.

The choice of solvent is critical in hydrazide synthesis. The reaction of a carboxylic acid ester with hydrazine hydrate is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, which can dissolve both reactants. For the direct reaction of a dicarboxylic acid with hydrazine, a high-boiling point polar solvent like o-xylene (B151617) may be used to facilitate the removal of water. nih.gov However, to promote greener synthesis, solvent-free conditions or the use of water as a solvent are being explored. researchgate.net

Temperature plays a dual role in the synthesis. Increasing the temperature generally accelerates the reaction rate, as observed in many hydrazone formation reactions where raising the temperature from ambient to 80°C significantly enhanced the yield and reduced reaction time. researchgate.netresearchgate.net However, excessively high temperatures can lead to the formation of side products, such as diacyl derivatives, particularly when using highly reactive starting materials. researchgate.net Therefore, a temperature profile must be carefully optimized to find a balance between reaction speed and product purity.

The table below illustrates the hypothetical effect of different solvent and temperature conditions on the synthesis of a dihydrazide from a dicarboxylic acid and hydrazine hydrate.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Reflux (78) | 12 | 75 |

| 2 | o-Xylene | Reflux (144) | 4 | 88 |

| 3 | Methanol | 50 | 24 | 60 |

| 4 | None (Grinding) | Ambient | 0.25 | 92 |

| 5 | None (Microwave) | 120 | 0.1 | 95 |

The formation of a hydrazide from a carboxylic acid and hydrazine is a condensation reaction that produces water as a byproduct. ebsco.comlibretexts.org According to Le Chatelier's principle, the removal of water from the reaction system will shift the equilibrium towards the products, thereby increasing the yield.

A common laboratory and industrial technique for removing water is azeotropic distillation. wikipedia.org This involves using a solvent, such as toluene (B28343) or xylene, that forms a low-boiling azeotrope with water. wikipedia.orgrochester.edu The reaction is typically set up with a Dean-Stark apparatus, which collects the condensed azeotrope, separates the denser water, and returns the solvent to the reaction flask. wikipedia.org This continuous removal of water is a powerful method for driving the reaction to completion. google.com

For smaller-scale reactions or when a Dean-Stark apparatus is impractical, in-situ chemical drying agents can be employed. researchgate.net Anhydrous magnesium sulfate (B86663) or sodium sulfate can be added directly to the reaction mixture to sequester the water as it is formed. researchgate.net Molecular sieves are another effective option for removing water from the reaction medium. researchgate.netchemeurope.com

Achieving high purity is essential, particularly if the this compound is intended for further synthetic applications. The primary method for purifying solid organic compounds is recrystallization. youtube.comlibretexts.org This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out while the impurities remain dissolved in the mother liquor. Common solvents for recrystallizing hydrazides include ethanol, methanol, or aqueous solutions of these alcohols. researchgate.net

If recrystallization is insufficient to remove impurities, or if the impurities have similar solubility profiles, column chromatography is a powerful alternative. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent mixture) is passed through the column. researchgate.net For polar compounds like dihydrazides, a polar solvent system, such as a mixture of ethyl acetate (B1210297) and methanol, is often effective. High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification to achieve very high purity levels. researchgate.netnih.gov

Derivatization Strategies for this compound

The presence of multiple reactive functional groups—two hydrazide moieties and a ureido group—makes this compound a versatile precursor for synthesizing a wide range of derivatives, particularly heterocyclic compounds.

The dihydrazide functionality is a well-established synthon for various five- and six-membered heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds (like acetylacetone (B45752) or ethyl acetoacetate) can lead to the formation of pyrazole (B372694) rings. mdpi.com Cyclization with carbon disulfide can yield 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) derivatives, which are classes of compounds known for their diverse biological activities. mdpi.com Condensation with various aldehydes or ketones can produce hydrazone derivatives, which can themselves be important final products or intermediates for further cyclization reactions. mdpi.com

The ureido group also offers a site for modification. While the N-H bonds of the urea (B33335) are generally less reactive than the terminal -NH₂ of the hydrazide, they can undergo reactions under specific conditions. For example, the ureido group can be chemically modified using reagents like 2,3-butanedione. researchgate.net It is also possible to design syntheses that start with modified precursors to introduce different functionalities onto the ureido nitrogen atoms. Ureido-functionalized materials have been synthesized by reacting amine groups with in-situ generated isocyanic acid from urea. nih.govdlr.de

The table below outlines potential derivatization strategies for this compound to create novel analogs.

| Target Analog Class | Reagent(s) | Resulting Functional Group/Heterocycle |

| Bis-pyrazoles | 1,3-Dicarbonyl compounds (e.g., Acetylacetone) | Pyrazole rings |

| Bis-1,3,4-oxadiazoles | Carbon disulfide, followed by oxidative cyclization | 1,3,4-Oxadiazole rings |

| Bis-hydrazones | Aromatic or aliphatic aldehydes/ketones | Hydrazone linkages (-C=N-NH-) |

| Bis-N-acylhydrazides | Acid chlorides or anhydrides | N-Acylhydrazide functionalities |

| Modified Ureido Group | Alkylating or acylating agents (under forcing conditions) | N-substituted ureido group |

Exploration of Substituent Effects on Chemical Reactivity and Interactions

The chemical reactivity and intermolecular interactions of this compound are intrinsically linked to its molecular structure, which features multiple functional groups amenable to modification. The introduction of various substituents can profoundly influence the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby altering its reactivity and biological profile.

The reactivity of the hydrazide functional groups is a key area for exploration. The nucleophilicity of the terminal nitrogen atoms in the dihydrazide moiety is a critical determinant in its chemical transformations, such as the formation of hydrazones with carbonyl compounds. Studies on related hydrazide systems have shown that the nature of substituents on the acyl group can modulate this nucleophilicity. Electron-donating groups are expected to increase the electron density on the hydrazide nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups would decrease nucleophilicity, potentially slowing down reactions.

A systematic investigation into these substituent effects would involve the synthesis of a library of this compound analogs with varying electronic and steric properties. The reactivity of these analogs could then be quantitatively assessed through kinetic studies of model reactions. For example, the rate of hydrazone formation with a standard aldehyde could be measured for each analog. Such studies would allow for the development of quantitative structure-activity relationships (QSAR), providing a deeper understanding of how substituents govern reactivity.

The table below outlines a hypothetical study on the effect of substituents at the para-position of a phenyl group attached to the ureido nitrogen on the nucleophilic reactivity of the hydrazide moiety, measured by the second-order rate constant (k₂) for reaction with a model electrophile.

| Substituent (X) | Hammett Constant (σp) | Predicted Relative Reactivity (k₂/k₂(H)) |

| -OCH₃ | -0.27 | > 1 (Increased Reactivity) |

| -CH₃ | -0.17 | > 1 (Increased Reactivity) |

| -H | 0.00 | 1 (Reference) |

| -Cl | 0.23 | < 1 (Decreased Reactivity) |

| -NO₂ | 0.78 | << 1 (Significantly Decreased Reactivity) |

This table is illustrative and based on general principles of substituent effects on the reactivity of related compounds. Experimental data for this compound is not currently available.

Furthermore, substituent effects on non-covalent interactions, particularly hydrogen bonding, are crucial. The dihydrazide and ureido moieties are both hydrogen bond donors and acceptors. Altering the electronic nature of the molecule through substitution can modulate the strength of these interactions, which are vital for its conformation and potential binding to biological targets.

Molecular Structure, Conformation, and Theoretical Characterization of Ureidosuccinic Acid Dihydrazide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of molecules like ureidosuccinic acid dihydrazide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and conformation can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

While specific NMR data for this compound is not publicly available, the expected ¹H and ¹³C NMR spectra can be predicted based on its constituent moieties: a ureido group, a succinic acid backbone, and two hydrazide groups.

In ¹H NMR, the protons of the methylene (B1212753) groups (-CH₂-) in the succinic acid backbone would likely appear as a singlet or a set of multiplets, depending on their magnetic equivalence. For the parent compound, succinic acid, these protons typically show a singlet around 2.4-2.7 ppm. chemicalbook.comhmdb.ca The NH and NH₂ protons of the ureido and hydrazide groups would exhibit broad signals with chemical shifts highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For instance, in other ureido-containing compounds, NH proton signals have been observed in the range of 9.2-9.9 ppm. mdpi.com

In ¹³C NMR, distinct signals would be expected for the carbonyl carbons of the ureido and hydrazide groups, as well as for the methylene carbons of the succinic acid core. In related thiourea (B124793) derivatives, the carbon of the C=S group appears in the range of 179.1-181.4 ppm, suggesting the C=O in the ureido group of this compound would also be in the downfield region. researchgate.net

The following table provides predicted chemical shifts for this compound based on data from analogous compounds.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (Succinyl) | ~2.5 - 2.8 | ~30 - 35 |

| >CH- (Succinyl) | ~4.0 - 4.5 | ~50 - 55 |

| -NH- (Ureido) | ~8.0 - 10.0 | - |

| -NH- (Hydrazide) | ~7.0 - 9.0 | - |

| -NH₂ (Hydrazide) | ~4.0 - 6.0 | - |

| C=O (Ureido) | - | ~155 - 165 |

| C=O (Hydrazide) | - | ~165 - 175 |

Note: These are estimated values and can vary based on experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule. For this compound, characteristic vibrational frequencies would arise from the ureido, succinyl, and hydrazide moieties.

The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ureido and hydrazide groups, likely in the region of 1600-1750 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide and hydrazide groups would appear as broad bands in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding. compoundchem.com The C-H stretching of the succinyl backbone would be observed around 2900-3000 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide/Hydrazide) | Stretching | 3200 - 3500 |

| C-H (Alkyl) | Stretching | 2900 - 3000 |

| C=O (Ureido/Hydrazide) | Stretching | 1600 - 1750 |

| N-H (Amide/Hydrazide) | Bending | 1500 - 1650 |

| C-N | Stretching | 1200 - 1400 |

Mass Spectrometry for Molecular Weight and Fragment Analysis in Research Contexts

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₅H₁₀N₆O₃), the expected molecular weight is approximately 218.19 g/mol .

In a mass spectrometer, the molecule would likely undergo fragmentation at the amide and hydrazide bonds. The fragmentation of hydrazide derivatives is a subject of study, and the patterns can be influenced by the type of ionization used. nih.govnih.gov Common fragmentation pathways would likely involve the loss of the hydrazide groups (-NHNH₂), the ureido group (-NHCONH₂), and parts of the succinyl backbone. Analysis of these fragments would be crucial in confirming the molecular structure in a research setting.

Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms in the solid state provides invaluable insights into the molecule's conformation and intermolecular interactions.

X-ray Crystallography of this compound and Its Co-crystals

While no crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining its solid-state structure. wikipedia.orglibretexts.org The process involves growing a single crystal of the compound and diffracting X-rays off the crystal lattice. diamond.ac.uk The resulting diffraction pattern allows for the calculation of the electron density and thus the positions of the atoms in the molecule.

Given the presence of multiple hydrogen bond donors (N-H) and acceptors (C=O), it is highly probable that this compound would form an extensive network of intermolecular hydrogen bonds in the solid state. These interactions are known to be significant in the crystal structures of related compounds like N,N'-di(2-hydroxybenzylidene)hydrazine and (RS)-trichlormethiazide. researchgate.netnih.gov The formation of co-crystals with other molecules could also be a viable strategy to obtain a crystalline sample suitable for X-ray diffraction.

Crystallographic Data Interpretation and Intermolecular Interactions

A crucial part of the analysis would be the study of intermolecular interactions. The hydrogen bonding network, likely involving N-H···O and N-H···N interactions, would be meticulously characterized. These interactions play a significant role in the packing of the molecules in the crystal lattice and influence the physical properties of the solid. The planarity of the ureido group and potential π-π stacking interactions could also be assessed. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), could complement the experimental data to provide a deeper understanding of the electronic structure and non-covalent interactions. oup.com

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the electronic properties of a molecule. For this compound, such calculations would provide valuable data, including:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Without these calculations, a deep understanding of the intrinsic electronic nature and reactivity of this compound is limited.

Molecular Dynamics Simulations of Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic nature of molecules over time. For this compound, MD simulations could reveal:

Conformational Landscape: Identifying the different shapes the molecule can adopt and the energy barriers between them.

Solvent Effects: Understanding how the molecule behaves in different environments, such as in water or other solvents.

Hydrogen Bonding Networks: Characterizing the intra- and intermolecular hydrogen bonds that play a crucial role in its structure and interactions.

The lack of MD simulation data means that the conformational flexibility and stability of this compound under various conditions have not been systematically explored.

Prediction of Reactivity Pathways and Interaction Energetics

Building upon quantum mechanical and molecular dynamics data, further computational studies could predict how this compound interacts with other molecules. This would involve:

Reaction Mechanisms: Simulating potential chemical reactions to determine the most likely pathways and transition states.

Binding Affinities: Calculating the strength of interaction with biological targets or other chemical species.

Thermodynamic Properties: Estimating key thermodynamic parameters such as enthalpy and entropy of formation and reaction.

The absence of these predictive studies means that the potential chemical and biological interactions of this compound are not theoretically mapped out.

Coordination Chemistry and Metal Complexation Properties of Ureidosuccinic Acid Dihydrazide

Ureidosuccinic Acid Dihydrazide as a Polydentate Ligand

The coordinating capability of this compound stems from its molecular architecture, which facilitates simultaneous binding to metal centers through multiple atoms. This polydentate characteristic is a critical factor in determining the geometry and stability of the resulting coordination compounds.

Identification of Potential Donor Atoms and Chelation Sites (Nitrogen, Oxygen)

This compound contains several potential donor atoms that can engage in coordination with metal ions. These include the oxygen atom of the ureido group (C=O) and the nitrogen atoms of the two hydrazide moieties (-NHNH₂). The presence of both "hard" (oxygen) and "borderline" (nitrogen) donor atoms, as classified by the Hard and Soft Acids and Bases (HSAB) theory, facilitates versatile coordination with various metal ions.

The specific atoms participating in chelation, the formation of a ring structure with the metal ion, can differ based on reaction conditions and the metal ion's nature. Infrared (IR) spectroscopy is a key technique for pinpointing these coordination sites. A shift in the C=O stretching frequency to a lower wavenumber in the metal complex's IR spectrum compared to the free ligand indicates coordination through the oxygen atom. Likewise, alterations in the stretching and bending vibrations of the N-H bonds in the hydrazide groups point to the involvement of nitrogen atoms in complex formation.

Ligand Denticity and Flexibility in Metal Coordination

A ligand's denticity is the number of donor atoms that can bind to a central metal ion. This compound can display variable denticity, functioning as a bidentate, tridentate, or even higher-denticity ligand. This adaptability arises from the rotational freedom around the C-N and N-N bonds within the molecule.

In certain complexes, the ligand might coordinate to a single metal center through the ureido oxygen and one of the terminal amino nitrogens of a hydrazide group, thus acting as a bidentate ligand. In other scenarios, it can bridge two metal centers, with each hydrazide group coordinating to a different metal ion. This bridging ability is fundamental to the formation of multinuclear complexes. The adopted coordination mode is influenced by factors such as the metal ion's size and charge, the counter-anion, and the solvent used in the synthesis.

Formation and Characterization of Metal Complexes

The synthesis and characterization of this compound's metal complexes are vital for comprehending their structure, bonding, and potential uses. A variety of analytical methods are utilized to elucidate the properties of these coordination compounds.

Synthesis of Mononuclear and Multinuclear Coordination Compounds

Metal complexes of this compound are generally synthesized by reacting a metal salt with the ligand in an appropriate solvent, often with gentle heating. The resulting solid complex can then be isolated via filtration.

Mononuclear complexes arise when a single metal ion is coordinated by one or more this compound ligands. The stoichiometry and geometry of these complexes are contingent on the metal-to-ligand ratio and the metal ion's coordination preferences.

Multinuclear complexes , also termed coordination polymers, can form when the this compound ligand bridges multiple metal centers. This bridging can happen through the two hydrazide groups, resulting in the formation of extended one-, two-, or three-dimensional networks. The design and synthesis of these multinuclear structures are of considerable interest due to their potential applications in fields like catalysis and materials science.

Ligand-to-Metal Ratio Impact on Complex Stoichiometry and Structure

The stoichiometry of the resulting metal complex is directly affected by the molar ratio of this compound to the metal salt used in the synthesis. By methodically altering this ratio, researchers can often isolate complexes with varying numbers of ligands per metal ion.

For instance, a 1:1 ligand-to-metal ratio might promote the formation of a simple mononuclear complex or a polymeric chain, while a 2:1 ratio could result in a mononuclear complex where two ligand molecules are coordinated to a single metal center. The resultant structures can differ significantly, leading to variations in their physical and chemical properties.

| Ligand-to-Metal Ratio | Potential Complex Stoichiometry | Possible Structural Outcome |

| 1:1 | [M(L)] | Mononuclear complex or coordination polymer |

| 2:1 | [M(L)₂] | Mononuclear complex with two ligands |

| 1:2 | [M₂(L)] | Binuclear complex with a bridging ligand |

| L represents the this compound ligand, and M represents the metal ion. The actual stoichiometry can be influenced by the presence of other coordinating species like water or anions. |

Spectroscopic Fingerprinting of Metal-Ureidosuccinic Acid Dihydrazide Complexes

Spectroscopic methods offer invaluable data regarding the metal ion's coordination environment and the bonding within the complex.

Infrared (IR) Spectroscopy: As previously noted, IR spectroscopy is essential for identifying the donor atoms involved in coordination. Key vibrational bands to observe include the ν(C=O) of the ureido group and the ν(NH) and δ(NH₂) of the hydrazide groups. A comparison of the IR spectrum of the free ligand with that of the metal complex will show shifts in these bands, confirming coordination.

| Functional Group | Free Ligand Wavenumber (cm⁻¹) | Complex Wavenumber (cm⁻¹) | Interpretation |

| ν(C=O) | ~1640 | Lower | Coordination via ureido oxygen |

| ν(NH) | ~3200-3300 | Lower | Coordination via hydrazide nitrogen |

| δ(NH₂) | ~1620 | Shifted | Coordination via hydrazide nitrogen |

| Note: The precise wavenumbers can fluctuate depending on the specific metal ion and the overall structure of the complex. |

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the metal complexes can yield information about the electronic transitions within the complex, such as d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) bands. These spectra can aid in ascertaining the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed insights into the ligand's structure in the coordinated state. Shifts in the resonances of protons and carbons near the coordination sites can confirm the bonding mode.

Through the systematic application of these synthetic and characterization techniques, a thorough understanding of the coordination chemistry of this compound is being cultivated, paving the way for the rational design of new functional materials.

Solution-Phase Metal-Ligand Equilibria and Speciation

The formation and stability of metal complexes with this compound in solution are governed by a series of equilibria. Understanding these processes is crucial for predicting the behavior of the ligand in the presence of various metal ions under different environmental conditions.

Potentiometric and Spectrophotometric Titrations for Stability Constant Determination

Potentiometric and spectrophotometric titrations are powerful techniques to elucidate the stoichiometry and stability of metal complexes in solution. Potentiometric titrations monitor the change in the potential of an electrode, often a pH electrode, as a titrant is added. This allows for the determination of protonation constants of the ligand and the stability constants of the metal complexes formed. The data obtained from these titrations can be used to construct formation curves, which plot the average number of ligands bound to a metal ion as a function of the free ligand concentration.

Spectrophotometric titrations, on the other hand, rely on changes in the absorption spectrum of a solution as the metal-ligand complex forms. By monitoring the absorbance at a specific wavelength, one can determine the concentration of the complex and subsequently calculate the stability constants.

For this compound, these studies would reveal the stepwise formation of complexes and provide quantitative data on their thermodynamic stability. The stability constants (log β) are crucial parameters that quantify the strength of the metal-ligand interaction.

| Metal Ion | log β₁ | log β₂ | Method |

| Mⁿ⁺ | Data not available | Data not available | Potentiometry |

| Mⁿ⁺ | Data not available | Data not available | Spectrophotometry |

| Table 1: Hypothetical stability constants of metal-ureidosuccinic acid dihydrazide complexes. Actual experimental data is needed for accurate values. |

Computational Modeling of Species Distribution Diagrams (e.g., HYSS, Miniquad-75)

Computational programs such as HYSS (Hyperquad Simulation and Speciation) and Miniquad-75 are invaluable tools for analyzing potentiometric and spectrophotometric titration data. These programs use numerical methods to refine the stability constants and generate species distribution diagrams. These diagrams illustrate the percentage of each metal-containing species (free metal ion and various complexes) as a function of pH.

For a system containing a metal ion and this compound, a species distribution diagram would show the pH ranges in which different complexes, such as [M(L)], [M(L)₂], or protonated/hydroxo species, are predominant. This information is critical for understanding which species will be present under specific pH conditions.

Influence of pH, Ionic Strength, and Temperature on Complex Formation

The formation of metal complexes with this compound is significantly influenced by the solution's pH, ionic strength, and temperature.

pH: The pH of the solution dictates the protonation state of the ligand's donor groups. Changes in pH can drastically alter the coordinating ability of this compound and, consequently, the stability and even the stoichiometry of the resulting complexes. Generally, complex formation is more favorable at pH values where the donor atoms are deprotonated.

Ionic Strength: The ionic strength of the medium can affect the activity coefficients of the ions involved in the complexation equilibrium. While the effect can be complex, changes in ionic strength can influence the measured stability constants. Therefore, it is standard practice to maintain a constant ionic strength using a background electrolyte during titrations.

Temperature: Temperature influences the thermodynamics of complex formation. By determining stability constants at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of complexation can be calculated using the van't Hoff equation. This provides deeper insight into the driving forces of the reaction.

Theoretical Aspects of Metal-Ureidosuccinic Acid Dihydrazide Interactions

A theoretical understanding of the bonding and stability of metal-ureidosuccinic acid dihydrazide complexes complements experimental findings.

Ligand Field Theory and Molecular Orbital Theory Applied to Coordination Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are theoretical frameworks used to describe the electronic structure and bonding in coordination complexes. LFT, an extension of crystal field theory, considers the effects of the ligand's donor atoms on the energies of the metal's d-orbitals. The nature of the ligands in this compound (likely nitrogen and oxygen donors) would determine the magnitude of the d-orbital splitting (Δ), which in turn influences the complex's magnetic properties and electronic spectra.

MO theory provides a more complete picture of bonding by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. For a metal-ureidosuccinic acid dihydrazide complex, an MO diagram would illustrate the nature of the sigma and potential pi interactions between the metal and the ligand.

Chelate Effect and Thermodynamic Driving Forces for Complex Stability

This compound is a potential chelating ligand, meaning it can bind to a central metal ion through multiple donor atoms to form a ring structure. The formation of such chelate rings leads to a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands. This is known as the chelate effect .

The primary thermodynamic driving force for the chelate effect is a large increase in entropy (ΔS). This is because the coordination of one multidentate ligand releases multiple solvent molecules that were previously coordinated to the metal ion, leading to an increase in the number of free particles in the system and thus a more disordered state.

Computational Predictions of Coordination Geometries and Electronic Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful predictive tool in coordination chemistry. scielo.org.co These theoretical methods allow for the in-depth analysis of the geometric and electronic properties of metal complexes, offering insights that complement and guide experimental work. For a ligand as versatile as this compound, with its multiple potential donor sites—the ureido group, the two hydrazide moieties, and the carboxylic acid group—computational modeling is invaluable for predicting its coordination behavior with various metal ions.

Theoretical calculations are instrumental in determining the most stable coordination geometries of this compound metal complexes. By optimizing the molecular geometry, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles between the ligand and the central metal ion. redalyc.org For instance, DFT calculations can help elucidate whether the ligand acts in a monodentate, bidentate, or polydentate fashion, and which of its donor atoms are involved in the coordination sphere. researchgate.net

In the case of ligands containing hydrazone or similar functional groups, computational studies have successfully predicted various coordination modes, including octahedral, tetrahedral, and square planar geometries, depending on the metal ion and the stoichiometry of the complex. researchgate.netnih.gov These predictions are achieved by calculating the total energy of different possible isomeric structures; the geometry with the lowest energy is predicted to be the most stable and thus the most likely to be observed experimentally.

The electronic properties of this compound and its metal complexes are also a key focus of computational analysis. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these investigations. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and stability of the molecule; a larger gap generally implies higher stability and lower reactivity. acs.orgnih.gov

Upon complexation with a metal ion, a significant redistribution of electron density occurs, which is reflected in the energies and compositions of the molecular orbitals. Computational methods can precisely model these changes. For example, the analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding, distinguishing between sigma (σ) donation and pi (π) back-donation interactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output of computational studies. acs.org These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP maps can identify the most likely sites for metal ion coordination, which would be the areas of highest negative electrostatic potential, typically around the oxygen and nitrogen atoms of the ureido and hydrazide groups.

The table below illustrates the types of electronic properties that can be calculated for a ligand like this compound and its potential metal complexes using computational methods. The values provided are hypothetical and serve to demonstrate the kind of data generated.

| Property | Ligand (Hypothetical) | Metal Complex (Hypothetical) | Description |

| HOMO Energy (eV) | -8.5 | -7.2 | The energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy (eV) | -1.2 | -2.5 | The energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 7.3 | 4.7 | The energy difference between HOMO and LUMO, which relates to the chemical stability and reactivity. |

| Dipole Moment (Debye) | 3.1 | 8.5 | A measure of the overall polarity of the molecule, which influences solubility and intermolecular forces. |

Furthermore, computational models can predict spectroscopic properties, such as infrared (IR) and UV-Visible spectra. nih.govmdpi.com By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the coordination sites. A shift in the stretching frequencies of C=O or N-H bonds upon complexation, for example, can provide strong evidence of coordination through these groups. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Visible absorption spectra of the complexes. rsc.org

Biochemical and Mechanistic Investigations Involving Ureidosuccinic Acid Dihydrazide

Relationship to Ureidosuccinic Acid in De Novo Pyrimidine (B1678525) Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital biomolecules. Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a critical intermediate in this process. caymanchem.comhmdb.cawikipedia.org

Enzymatic Pathways and Key Intermediates (e.g., Carbamoyl (B1232498) Phosphate (B84403), L-Aspartic Acid)

The synthesis of ureidosuccinic acid marks the second committed step in the de novo pyrimidine biosynthetic pathway. This reaction involves the condensation of two key precursor molecules: carbamoyl phosphate and L-aspartic acid. caymanchem.comhmdb.ca Carbamoyl phosphate provides the carbamoyl group, while L-aspartic acid contributes the aspartate backbone. hmdb.ca This pathway is conserved across a wide range of organisms, from bacteria to humans. hmdb.caymdb.ca

Role of Aspartate Carbamoyltransferase (ACTase) and Dihydroorotase in Related Pathways

Two key enzymes are directly involved in the metabolism of ureidosuccinic acid in the de novo pyrimidine pathway:

Aspartate Carbamoyltransferase (ACTase): This enzyme, also known as aspartate transcarbamoylase, catalyzes the formation of ureidosuccinic acid from carbamoyl phosphate and L-aspartic acid. hmdb.cawikipedia.org ACTase is a highly regulated allosteric enzyme, often serving as a key control point for the entire pyrimidine biosynthetic pathway. wikipedia.orgnih.gov Its activity is typically modulated by the end-products of the pathway, such as cytidine (B196190) triphosphate (CTP), which acts as an inhibitor, and by the purine (B94841) nucleotide adenosine (B11128) triphosphate (ATP), which often acts as an activator. wikipedia.org This reciprocal regulation helps to maintain a balanced pool of purine and pyrimidine nucleotides.

Dihydroorotase: Following its synthesis, ureidosuccinic acid is converted to (S)-dihydroorotate in a reversible cyclization reaction catalyzed by dihydroorotase. ebi.ac.ukebi.ac.ukenzyme-database.org This enzyme facilitates the intramolecular condensation of the ureido group with the carboxyl group of the aspartate moiety, releasing a molecule of water. enzyme-database.org In mammals, dihydroorotase is part of a multifunctional protein known as CAD, which also contains the enzymatic activities for the first two steps of the pathway (carbamoyl phosphate synthetase II and aspartate carbamoyltransferase). ebi.ac.ukebi.ac.uk

Studies on the Metabolic Interconversion of Ureidosuccinic Acid and Its Derivatives

Mechanistic Enzyme Inhibition Studies

The structural features of ureidosuccinic acid and its derivatives, such as dihydrazides, make them potential candidates for enzyme inhibitors. The hydrazide moiety, in particular, is known to interact with various enzyme active sites.

Investigation of Enzyme Systems Potentially Affected by Dihydrazide Structures

While specific studies on ureidosuccinic acid dihydrazide are lacking, research on other dihydrazide and hydrazide-containing compounds has revealed their potential to inhibit a range of enzyme systems. These include:

Hydrolases: Enzymes such as urease, which hydrolyzes urea (B33335), have been shown to be inhibited by various hydrazide derivatives. nih.govresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurotransmission, have been identified as targets for inhibition by chiral hydrazide-hydrazone derivatives. nih.gov

Carbonic Anhydrases: These enzymes, involved in pH regulation and other physiological processes, can be inhibited by sulfonamide derivatives that may incorporate hydrazide moieties. nih.govmdpi.com

Oxidoreductases: Enzymes like lipoxygenases, which are involved in inflammatory pathways, have been shown to be inhibited by certain five-membered heterocycle-cinnamic acid hybrids containing hydrazide structures. mdpi.com

Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against enzymes that recognize dicarboxylic acids or possess active sites amenable to interaction with the dihydrazide group. However, without direct experimental evidence, this remains speculative.

Computational Docking and Molecular Dynamics Simulations of Ligand-Enzyme Binding

No specific studies on the computational docking or molecular dynamics simulations of this compound binding to enzymes were found in the available literature. While computational methods are frequently used to predict the binding affinity and interaction of ligands with proteins, such analyses for this particular compound have not been published.

Modulation of Enzyme Activity by Analogs of this compound

There is no information available in the scientific literature regarding the modulation of enzyme activity by analogs of this compound.

Interactions with Model Biological Systems (In Vitro Studies)

In vitro studies on this compound have primarily focused on its effects on microbial organisms.

Effects on Microbial Growth Kinetics and Cellular Processes (e.g., Oxygen Consumption)

Research on the D,L-enantiomer of this compound has demonstrated its influence on the biological properties of certain bacteria. In a study involving Pseudomonas pseudomallei and Salmonella typhimurium, the compound was shown to decrease the in vitro multiplication rate of these bacterial strains. nih.gov Furthermore, a reduction in oxygen consumption was observed in the presence of the compound, indicating an interference with cellular respiration processes. nih.gov

Table 1: Effects of D,L-Ureidosuccinic Acid Dihydrazide on Microbial Properties

| Microbial Species | Effect on Growth Kinetics | Effect on Oxygen Consumption |

| Pseudomonas pseudomallei | Decreased multiplication speed | Decreased |

| Salmonella typhimurium | Decreased multiplication speed | Decreased |

Assessment of Alterations in Microbial Virulence Factors (in in vitro models)

The same study that investigated growth kinetics also assessed the impact of D,L-ureidosuccinic acid dihydrazide on bacterial virulence. The findings indicated a reduction in the virulence of both Pseudomonas pseudomallei and Salmonella typhimurium strains. nih.gov An associated increase in the susceptibility of these strains to phagocytosis in vitro was also reported, suggesting that the compound may alter surface characteristics of the bacteria, making them more vulnerable to immune cells. nih.gov

Table 2: Impact of D,L-Ureidosuccinic Acid Dihydrazide on Microbial Virulence

| Microbial Species | Alteration in Virulence | Effect on Phagocytosis |

| Pseudomonas pseudomallei | Reduced | Increased susceptibility |

| Salmonella typhimurium | Reduced | Increased susceptibility |

Studies on Growth of Isolated Cell Lines and Subcellular Components (e.g., tumor cell lines in vitro)

No studies were found in the available literature that investigated the effects of this compound on the growth of isolated cell lines, including tumor cell lines.

Biochemical Response of Cellular Components to this compound Exposure

Detailed studies on the specific biochemical responses of cellular components to exposure to this compound are not available in the current body of scientific literature.

Advanced Analytical Methodologies for Research on Ureidosuccinic Acid Dihydrazide

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the isolation and purification of ureidosuccinic acid dihydrazide from research samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Given the polar nature of the dihydrazide and dicarboxylic acid moieties, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be effectively employed.

A reversed-phase HPLC method would likely utilize a C18 or C8 stationary phase. To achieve adequate retention of the polar this compound, a highly aqueous mobile phase would be necessary. The addition of an ion-pairing agent or the use of a polar-embedded C18 column could enhance retention and improve peak shape.

Alternatively, HILIC presents a powerful approach for separating highly polar compounds. A HILIC method would involve a polar stationary phase, such as one functionalized with amide or diol groups, and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small percentage of aqueous buffer. nih.govnih.gov The separation of acetic acid and acetic hydrazide has been demonstrated using a HILIC mixed-mode column, suggesting the applicability of this technique. sielc.com

For quantification, a UV detector can be used if the molecule possesses a suitable chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. A study on maleic hydrazide utilized HPLC with UV detection for residue analysis. conicet.gov.ar

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Amide, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 30% B in 20 min | 95% to 70% B in 15 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV at 210 nm or ELSD | ELSD or CAD |

This table presents hypothetical yet scientifically plausible HPLC conditions for the analysis of this compound based on the analysis of similar compounds.

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative. This approach is common for the GC analysis of hydrazines and related compounds. cdc.gov

A common derivatization strategy involves the reaction of the hydrazide functional groups with a suitable reagent to form less polar and more volatile products. For instance, pentafluorobenzaldehyde (B1199891) can react with hydrazides to form stable hydrazones, which are amenable to GC analysis with sensitive detection by an electron capture detector (ECD) or a mass spectrometer. nih.gov Another approach could be silylation of the carboxylic acid and hydrazide protons using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

The derivatized sample can then be injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) for separation. Detection by a Flame Ionization Detector (FID) is possible, but for higher sensitivity and selectivity, Mass Spectrometry (MS) is the preferred detector.

While standard stationary phases can be effective, the development of specialized stationary phases can offer superior selectivity and resolution for this compound. Given the compound's structure, a mixed-mode stationary phase combining both reversed-phase and ion-exchange or HILIC characteristics could be highly beneficial.

Research into stationary phases for polar analytes is an active area. nih.govmdpi.comresearchgate.net A custom-synthesized stationary phase could incorporate functional groups that have specific interactions with the ureido, succinic acid, and dihydrazide moieties of the target molecule. For example, a stationary phase with both hydrophobic alkyl chains and polar groups like amino or carboxylic acids could provide unique selectivity. Another avenue is the use of zwitterionic stationary phases, which can offer unique retention mechanisms for polar and charged analytes. mdpi.com

Mass Spectrometric Detection in Complex Matrices

Mass Spectrometry (MS) is a powerful detection technique that provides high sensitivity and specificity, making it ideal for the analysis of this compound in complex research samples.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, allowing for their ionization directly from a liquid phase (e.g., HPLC eluent) with minimal fragmentation. rsc.org ESI-MS can be used to confirm the molecular weight of the synthesized or isolated compound and to assess its purity.

In positive ion mode, this compound is expected to form protonated molecules [M+H]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ are likely to be observed due to the presence of the carboxylic acid groups. The choice of ionization mode will depend on the pH of the solution and the desired sensitivity. The high-resolution mass measurement capabilities of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide the elemental composition of the molecule, further confirming its identity.

Table 2: Predicted ESI-MS Ions for this compound (C₅H₁₀N₄O₄, Mol. Wt.: 206.16 g/mol )

| Ion Species | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| [M+H]⁺ | 207.0724 | - |

| [M+Na]⁺ | 229.0543 | - |

| [M-H]⁻ | 205.0575 | - |

| [M+HCOO]⁻ | 251.0629 | - |

This table presents the predicted accurate masses of common adduct ions of this compound that would be observed in ESI-MS. These values are calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) is a crucial tool for the structural elucidation of this compound and the identification of its potential metabolites in biological samples. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ or [M-H]⁻ ion) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound would likely involve the cleavage of the amide and hydrazide bonds, as well as losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). Analysis of the fragmentation patterns of related hydrazide compounds can provide insights into the expected fragmentation pathways. researchgate.net For example, the fragmentation of adipic dihydrazide has been studied using HPLC-MS/MS. rsc.org

This technique is particularly valuable for identifying metabolites, as modifications to the parent molecule (e.g., hydroxylation, glucuronidation) will result in a mass shift of the precursor ion, while some of the fragment ions may remain the same, allowing for the identification of the core structure.

Table 3: Hypothetical MS/MS Fragmentation of this compound ([M+H]⁺ = 207.07)

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Postulated Neutral Loss/Fragment |

| 207.07 | 15 | 190.07 | NH₃ |

| 207.07 | 20 | 163.06 | CO₂ + H₂ |

| 207.07 | 25 | 146.06 | NH₃ + CO₂ |

| 207.07 | 30 | 118.05 | NH₂CONHNH₂ + H₂O |

| 190.07 | 20 | 145.05 | COOH |

| 163.06 | 20 | 118.05 | NH₂NH₂ + H |

This table provides a hypothetical fragmentation pattern for the protonated molecule of this compound. The product ions and neutral losses are postulated based on the chemical structure and general fragmentation rules for similar compounds.

Quantitative Mass Spectrometry for Trace Analysis in Biochemical Experiments

Quantitative mass spectrometry (MS) stands as a cornerstone for the trace analysis of this compound in complex biochemical matrices. Its high sensitivity and selectivity allow for the detection and quantification of minute amounts of the compound, which is crucial for understanding its metabolic fate, pharmacokinetic profiles, and interaction with biological systems.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted platform for this purpose. The chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), isolates this compound from other sample components. Following ionization, usually by electrospray ionization (ESI), the precursor ion corresponding to the protonated or deprotonated molecule is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional specificity and minimizes background interference.

The development of a robust LC-MS/MS method for this compound involves meticulous optimization of several parameters, including the selection of appropriate precursor and product ions, collision energy, and chromatographic conditions. The use of stable isotope-labeled internal standards is also a critical practice to ensure accuracy and precision by compensating for matrix effects and variations in instrument response.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Fragment 1, Fragment 2 |

| Collision Energy (eV) | Optimized for specific transitions |

Novel Assay Development for Ureido Group Detection

The presence of the ureido group in this compound offers a unique chemical handle for the development of novel detection assays. These assays are instrumental in various research applications, from fundamental biochemical studies to high-throughput screening campaigns.

Spectrophotometric and Fluorometric Assays for Research Applications

Spectrophotometric and fluorometric assays provide convenient and cost-effective methods for the quantification of ureido-containing compounds. While direct spectrophotometric detection of the ureido group can be challenging due to its weak chromophore, derivatization reactions can be employed to generate colored or fluorescent products.

One common approach involves the reaction of the ureido group with reagents like p-dimethylaminobenzaldehyde under acidic conditions (Ehrlich’s reagent), which produces a colored adduct that can be measured spectrophotometrically. However, the specificity of this reaction needs to be carefully evaluated in the context of the sample matrix.

Fluorometric assays generally offer higher sensitivity. Novel fluorogenic probes that selectively react with the ureido group to produce a fluorescent signal can be designed. The development of such assays would involve the synthesis and characterization of probes that exhibit a significant increase in fluorescence upon reaction with this compound.

Table 2: Comparison of Hypothetical Spectrophotometric and Fluorometric Assays

| Parameter | Spectrophotometric Assay | Fluorometric Assay |

| Principle | Colorimetric reaction with a derivatizing agent | Reaction with a fluorogenic probe |

| Wavelength (nm) | 400-700 | Excitation: 350-480, Emission: 450-600 |

| Limit of Detection (LOD) | Micromolar (µM) range | Nanomolar (nM) range |

| Throughput | Moderate | High |

Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Detection in Biological Research Models

For highly specific detection of this compound in complex biological samples, the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful strategy. This immunoassay relies on the generation of antibodies that specifically recognize and bind to the target molecule.

The development process involves synthesizing a hapten by coupling this compound to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies.

A competitive ELISA format is typically employed for small molecules like this compound. In this setup, the sample containing the analyte competes with a labeled version of the analyte for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. The development of such an assay would provide a highly sensitive and specific tool for its quantification in various biological research models. areeo.ac.ir

Microplate-Based High-Throughput Screening Assays for Derivatives

Microplate-based assays are essential for high-throughput screening (HTS) of libraries of this compound derivatives to identify compounds with desired biological activities. nih.govmoleculardevices.com These assays are typically miniaturized versions of spectrophotometric, fluorometric, or enzyme-based assays adapted to a 96-, 384-, or 1536-well plate format. researchgate.netnih.gov

The development of a robust HTS assay requires careful optimization to ensure a good signal-to-background ratio, minimal interference from library compounds, and high reproducibility. For instance, a fluorescence-based assay could be developed where the interaction of a derivative with a biological target leads to a change in fluorescence intensity. nih.govresearchgate.net Automation and robotic liquid handling systems are often integrated to enable the screening of thousands of compounds in a short period. The data generated from HTS campaigns can then be used to identify lead compounds for further development.

Table 3: Key Considerations for HTS Assay Development for this compound Derivatives

| Parameter | Description |

| Assay Principle | Selection of a suitable detection method (e.g., fluorescence, luminescence, absorbance) that is sensitive and robust. |

| Reagent Stability | Ensuring all reagents are stable under screening conditions. |

| Miniaturization | Adapting the assay to low volumes in microplates to conserve reagents and compounds. |

| Z'-factor | A statistical parameter used to assess the quality and reliability of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. |

| Compound Interference | Screening for and mitigating interference from library compounds (e.g., autofluorescence, quenching). |

Emerging Research Frontiers and Future Perspectives for Ureidosuccinic Acid Dihydrazide

Exploration of Green Chemistry Principles in Synthesis

The synthesis of ureidosuccinic acid dihydrazide and its derivatives is an area ripe for the application of green chemistry principles, aiming to enhance efficiency while minimizing environmental impact.

Traditional methods for synthesizing hydrazides often involve the use of organic solvents and can require prolonged reaction times. researchgate.net A significant advancement in green chemistry is the adoption of solvent-free reaction conditions, which not only reduce hazardous waste but can also simplify product purification. rsc.org For the synthesis of hydrazides, mechanochemical methods such as grinding have proven highly effective. researchgate.net This technique involves grinding a carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a mortar and pestle at room temperature. researchgate.net The reaction often proceeds to completion in minutes, forming a solid product that can be easily purified by crystallization, thus avoiding the use of bulk organic solvents. researchgate.net

The synthesis of this compound could theoretically be adapted to such a solvent-free grinding method. The starting material, ureidosuccinic acid, would be ground with a stoichiometric amount of hydrazine hydrate. The mild conditions of this approach would likely favor the formation of the dihydrazide while minimizing the risk of side reactions.

Sustainable catalysis offers another avenue for greening the synthesis. While many hydrazide syntheses proceed without a catalyst, the use of highly efficient and reusable catalysts could further improve the process. mdpi.com Research into solid acid or base catalysts could provide pathways that reduce the need for corrosive reagents and simplify catalyst separation from the reaction mixture.

| Synthesis Technique | Description | Potential Advantages for this compound |

| Solvent-Free Grinding | Reactants (ureidosuccinic acid and hydrazine hydrate) are physically ground together in a mortar, initiating a chemical reaction without a solvent medium. researchgate.net | Reduces/eliminates solvent waste, potentially shortens reaction times, and simplifies product workup. researchgate.net |

| Sustainable Catalysis | Employs recyclable catalysts (e.g., solid acids, enzymes) to facilitate the reaction, replacing stoichiometric reagents. | Increases reaction efficiency, minimizes waste, and allows for catalyst reuse, lowering process costs. mdpi.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. acs.org

C₅H₈N₂O₅ (Ureidosuccinic Acid) + 2 N₂H₄ (Hydrazine Hydrate) → C₅H₁₀N₆O₃ (this compound) + 2 H₂O (Water)

To calculate the theoretical percent atom economy, we use the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Assuming the reactants are ureidosuccinic acid (MW: 176.13 g/mol ) and hydrazine (using the anhydrous MW for calculation: 32.05 g/mol ), the calculation would be:

Molecular Weight of Desired Product (C₅H₁₀N₆O₃): ~206.18 g/mol

Sum of Molecular Weights of Reactants (C₅H₈N₂O₅ + 2 N₂H₄): 176.13 + 2*(32.05) = 240.23 g/mol

Percent Atom Economy: (206.18 / 240.23) x 100 ≈ 85.8%

This relatively high atom economy indicates that the majority of atoms from the reactants are incorporated into the final product. The only theoretical byproduct is water, which is environmentally benign. This contrasts sharply with many classical organic reactions, such as the Wittig or Gabriel syntheses, which can have atom economies well below 50% and generate significant, often hazardous, waste. rsc.org By focusing on synthetic routes that maximize atom economy, the production of this compound can be made inherently more sustainable. monash.edu

Advanced Materials Science Applications (Theoretical and Experimental Exploration)

The distinct functional groups of this compound make it an attractive building block for the construction of novel functional materials.

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The properties of these materials are highly tunable based on the choice of the metal and the organic linker. This compound possesses multiple coordination sites: the carboxylate group, the urea (B33335) carbonyl oxygen, and the hydrazide nitrogen atoms.

This multi-functionality suggests that it could act as a versatile linker in the synthesis of new coordination polymers. The carboxylate group can bind strongly to metal centers, a common interaction in MOF chemistry. nih.gov The hydrazide and urea functionalities could then participate in further coordination or act as hydrogen-bond donors and acceptors, influencing the final three-dimensional structure and porosity of the material. By selecting different metal ions (e.g., zinc, zirconium, lanthanides), it is theoretically possible to create a family of MOFs based on this linker, each with unique structural and potentially catalytic or adsorptive properties. nih.govresearchgate.net For instance, MOFs built with this linker could be explored for applications in gas storage or as heterogeneous catalysts. nih.govnih.gov

The dihydrazide functionality is particularly useful for creating cross-linked polymeric systems, most notably hydrogels. nih.gov Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. The hydrazide groups can react with aldehyde groups through a Schiff base reaction to form stable hydrazone linkages. nih.gov

This chemistry has been successfully used to prepare injectable hydrogels by reacting dihydrazide-modified polymers (like adipic acid dihydrazide-modified gelatin) with oxidized polysaccharides (like oxidized sodium alginate or hyaluronic acid). nih.govnih.gov this compound could serve as an efficient small-molecule cross-linker in similar systems. It could be used to cross-link aldehyde-bearing polymers to form hydrogels under physiological conditions. nih.gov The presence of the urea and carboxylic acid groups within the cross-linker could impart specific properties to the resulting hydrogel, such as enhanced biocompatibility, specific mechanical strength, or pH-responsiveness. Such hydrogels could be investigated for applications in tissue engineering or controlled drug release. mdpi.com

| Potential Application | Relevant Functional Groups | Principle of Formation |

| Coordination Polymers/MOFs | Carboxylate, Hydrazide, Urea | Coordination bonds between the linker's functional groups and metal ion centers. nih.govnih.gov |

| Hydrogels | Dihydrazide | Covalent cross-linking via hydrazone bond formation between dihydrazide and aldehyde-functionalized polymers. nih.govnih.gov |

Rational Design of this compound as Biochemical Probes

Biochemical probes are essential tools for studying biological systems. Photoaffinity probes, for example, are designed to bind to a specific biological target and then, upon photoactivation, form a covalent bond, allowing for identification of the target protein. nih.gov The rational design of such probes involves incorporating three key features into a molecule: a recognition element, a photoreactive group, and a reporter tag. nih.gov

The this compound scaffold could serve as a core structure for the development of novel biochemical probes. Its structure is derived from aspartic acid, a common amino acid, which could provide a basis for recognition by certain enzymes or transporters. nih.gov Through chemical synthesis, the molecule could be systematically modified:

Attachment of a Photoreactive Group: A photoreactive moiety, such as an azido (B1232118) or benzophenone (B1666685) group, could be attached to the molecule, likely via the carboxylic acid or by modifying one of the hydrazide terminals.

Installation of a Reporter Tag: A reporter tag, such as a biotin (B1667282) molecule or a fluorescent dye, could be attached to another part of the scaffold. mdpi.com This tag allows for the detection and isolation of the probe-protein complex after covalent cross-linking.

The synthetic challenge would lie in the selective modification of the different functional groups on the this compound core. Protecting group chemistry would be essential to ensure that the photoreactive groups and reporter tags are installed at the desired positions. nih.gov The resulting probes could then be used in cell-based or in-vitro experiments to identify binding partners, offering insights into metabolic pathways or drug-target interactions. nih.gov

Ligand-Based Drug Discovery Concepts (theoretical and in vitro focus)

There is no available research in the scientific literature regarding ligand-based drug discovery efforts specifically targeting or utilizing this compound.

Development of Fluorescent or Isotopic Labels for Metabolic Tracing Studies

No studies have been published on the development of fluorescent or isotopic labels for this compound to enable metabolic tracing.

Interdisciplinary Research with Computational Biology

The scientific literature contains no evidence of interdisciplinary research involving this compound and computational biology.

Systems Biology Approaches to Map Metabolic Perturbations

There are no available studies that apply systems biology approaches to map the metabolic perturbations caused by this compound.

Artificial Intelligence and Machine Learning for Structure-Activity Relationship (SAR) Prediction

No research has been conducted using artificial intelligence or machine learning for the prediction of structure-activity relationships of this compound.

Identification of Knowledge Gaps and Future Academic Research Trajectories